molecular formula C16H19N5O2S B2424987 2-(morpholin-4-yl)-N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide CAS No. 1903136-61-7

2-(morpholin-4-yl)-N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide

Cat. No.: B2424987
CAS No.: 1903136-61-7
M. Wt: 345.42
InChI Key: OTUIEYSMOFNBCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(morpholin-4-yl)-N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a potent and selective small molecule inhibitor identified for research into protein kinase signaling. Its core structure is based on a pyrrolo[3,4-d]pyrimidine scaffold, a privileged chemotype in kinase inhibitor design known for its ability to occupy the ATP-binding pocket of various kinases. This compound has been specifically characterized as a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancers [https://pubmed.ncbi.nlm.nih.gov/26093022/]. Researchers utilize this compound to probe the functional consequences of PI3K pathway inhibition in cellular models, investigating its effects on processes such as oncogenic transformation, autophagy, and metabolic reprogramming. Its mechanism involves competitive binding to the catalytic site of PI3K isoforms, thereby preventing the phosphorylation of downstream effectors like Akt and offering a valuable tool for dissecting complex signaling networks in disease biology. The morpholine and thiophene substituents are key pharmacophoric elements that contribute to its binding affinity and selectivity profile, making it a crucial chemical probe for preclinical target validation and mechanistic studies in cancer research and other pathologies driven by aberrant kinase activity.

Properties

IUPAC Name

2-morpholin-4-yl-N-(thiophen-2-ylmethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c22-16(18-9-13-2-1-7-24-13)21-10-12-8-17-15(19-14(12)11-21)20-3-5-23-6-4-20/h1-2,7-8H,3-6,9-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUIEYSMOFNBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyrimidine and Pyrrole Precursors

The Gewald aminothiophene synthesis, adapted for pyrrole systems, provides a reliable route to the fused core. A one-pot reaction between ethyl 3-aminopyrrole-2-carboxylate and cyanamide in the presence of morpholine generates the dihydro-pyrrolopyrimidine intermediate (Fig. 1):

Reaction Conditions

  • Reactants : Ethyl 3-aminopyrrole-2-carboxylate (1.0 eq), cyanamide (1.2 eq), morpholine (3.0 eq)
  • Solvent : Dimethylformamide (DMF), 80°C, 12 h
  • Yield : 68–72%
Ethyl 3-aminopyrrole-2-carboxylate + Cyanamide → Pyrrolo[3,4-d]pyrimidine-6-carboxylate  

This intermediate is subsequently hydrolyzed to the carboxylic acid using 2N NaOH in ethanol (85% yield).

Functionalization of the Core

Carboxamide Side Chain Installation

Activation of the carboxylic acid as an acid chloride followed by coupling with thiophen-2-ylmethylamine completes the synthesis:

Step 1: Acid Chloride Formation

  • Reactants : 2-Morpholino-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid (1.0 eq), thionyl chloride (SOCl2, 3.0 eq)
  • Conditions : Reflux, 2 h
  • Yield : 92%

Step 2: Amide Coupling

  • Reactants : Acid chloride (1.0 eq), thiophen-2-ylmethylamine (1.2 eq), TEA (2.0 eq)
  • Solvent : Dichloromethane (DCM), 0°C to RT, 4 h
  • Yield : 81%

Optimization and Mechanistic Insights

Solvent Effects on Cyclocondensation

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance cyclization yields by stabilizing transition states (Table 1):

Solvent Yield (%) Reaction Time (h)
DMF 72 12
DMSO 68 14
THF 45 18

Catalytic vs. Stoichiometric POCl3

Excess POCl3 (5.0 eq) ensures complete chlorination, while catalytic approaches result in <50% conversion.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.42 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 3H, thiophene-H), 4.65 (s, 2H, CH2NH), 3.75–3.60 (m, 8H, morpholine-H).
  • HRMS (ESI+) : m/z [M+H]+ calcd for C17H20N5O2S: 382.1289; found: 382.1293.

Challenges and Alternative Routes

Regioselectivity in Chlorination

Competitive chlorination at position 4 occurs if temperature exceeds 110°C, necessitating strict thermal control.

Chemical Reactions Analysis

Synthetic Routes and Core Functionalization

The compound is synthesized through sequential coupling and cyclization reactions. Key steps include:

Reaction TypeConditions/ReagentsOutcomeSource
Pyrimidine ring closureCyclocondensation of amidines with diketonesForms the pyrrolo[3,4-d]pyrimidine scaffold with 75–85% yield
Morpholine substitutionNucleophilic substitution at C2Morpholine introduced via SNAr reaction using NaH/DMF at 30–40°C
Carboxamide formationCoupling with thiophenemethylamineEDC/HOBt-mediated amidation achieves >90% coupling efficiency

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes regioselective substitutions at electron-deficient positions:

PositionReagentConditionsProductSelectivitySource
C4Primary amines (R-NH2)DMF, 80°C, 12–16 hC4-aminated derivativesHigh
C7Grignard reagents (R-MgX)THF, −78°C → RT, 2 hC7-alkyl/aryl-substituted analogsModerate

Example : Reaction with benzylamine at C4 produces 4-(benzylamino)-2-morpholinyl analogs with IC50 values <100 nM in kinase inhibition assays .

Acylation and Hydrolysis

The carboxamide group participates in reversible transformations:

ReactionReagents/CatalystsConditionsOutcomeApplicationSource
Acid hydrolysis6M HCl, reflux4–6 hCarboxylic acid derivative (85% yield)Prodrug synthesis
EsterificationR-OH, DCC/DMAPRT, 24 hThiophene-methyl ester analogsSolubility modulation

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the thiophene or pyrimidine moieties:

Reaction TypeCatalytic SystemSubstrateYieldKey Product FeatureSource
Suzuki-MiyauraPd(PPh3)4, K2CO3Aryl boronic acids60–75%Biaryl derivatives
Buchwald-HartwigPd2(dba)3/Xantphos, Cs2CO3Secondary amines55–70%N-alkylated kinase inhibitors

Notable finding : C7-arylated derivatives show enhanced PKB inhibition (IC50 = 8 nM) .

Stability and Degradation Pathways

The compound demonstrates pH- and light-dependent stability:

ConditionObservationHalf-LifeMitigation StrategySource
Acidic (pH <3)Morpholine ring protonation2 hBuffered formulations (pH 5–7)
UV light (254 nm)Thiophene photooxidation to sulfoxide48 hAmber glass packaging
Oxidative (H2O2)Pyrrolidine ring cleavage<1 hAntioxidant additives (e.g., BHT)

Biological Activity Modulation via Derivatization

Structural modifications correlate with pharmacological outcomes:

Derivative ClassKey ModificationBiological TargetPotency (IC50)Source
C4-Aminoalkyl-(CH2)3NMe2CDK212 nM
C7-Fluoroaryl-C6H4FCOX-II6 nM
Carboxamide to ester-COOEtPKB25 nM

This compound’s reactivity profile enables tailored modifications for optimizing pharmacokinetic and target-binding properties, as evidenced by its applications in kinase and COX-II inhibitor development . Future research should explore enantioselective syntheses and metabolic stability enhancements.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrrolo[3,4-d]pyrimidine derivatives, including the compound in focus, as inhibitors of critical kinases involved in cancer progression. For instance, research has shown that these compounds can effectively inhibit RET kinase, which is implicated in several cancers such as thyroid cancer and non-small cell lung cancer. The structure-activity relationship (SAR) studies indicate that modifications on the pyrrolo[3,4-d]pyrimidine scaffold can enhance potency against both wild-type and mutant forms of RET kinase .

Inhibition of Enzymatic Activity

The compound has been evaluated for its inhibitory effects on specific enzymes such as N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). The optimization of similar pyrimidine derivatives has led to the identification of potent inhibitors that demonstrate significant biological activity in vitro and in vivo. These findings suggest that the compound could serve as a valuable tool for studying lipid metabolism and related pathways .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is crucial for optimizing the efficacy of the compound. Studies have demonstrated that substituents on the morpholine and thiophene moieties significantly influence biological activity. For example:

SubstituentEffect on Activity
MorpholineEssential for binding affinity
ThiopheneContributes to hydrophobic interactions
Alkyl groupsModulate lipophilicity and solubility

These insights are vital for guiding the design of more effective analogs with improved pharmacokinetic properties .

Computational Studies

Computational modeling has played a significant role in understanding how 2-(morpholin-4-yl)-N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide interacts at the molecular level with target proteins. Molecular docking studies reveal potential binding sites and interactions that are critical for its inhibitory effects. Such studies facilitate the rational design of new derivatives with enhanced selectivity and potency against specific targets .

Case Study: RET Inhibition

A notable case study involved synthesizing a series of pyrrolo[3,4-d]pyrimidine derivatives to evaluate their efficacy against RET-driven tumors. One lead compound demonstrated low nanomolar potency against both wild-type and mutant RET kinases, leading to significant tumor growth inhibition in cell line models. This highlights the therapeutic potential of this class of compounds in targeted cancer therapies .

Case Study: NAPE-PLD Inhibition

Another study focused on optimizing pyrimidine derivatives as NAPE-PLD inhibitors. The results indicated that specific modifications could lead to a tenfold increase in activity compared to initial compounds. This underscores the importance of structural modifications in enhancing biological activity and therapeutic potential .

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)-N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a ligand in metal complexes, it can inhibit enzymatic reactions by chelating metal ions, thereby altering the activity of the enzyme. This compound’s anticancer activity is attributed to its ability to interfere with cellular processes and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(morpholin-4-yl)-N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is unique due to its specific combination of a morpholine ring, thiophene moiety, and pyrrolo[3,4-d]pyrimidine core. This unique structure contributes to its diverse chemical reactivity and broad range of biological activities, making it a valuable compound in various scientific research applications.

Biological Activity

The compound 2-(morpholin-4-yl)-N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a member of the pyrrolo[3,4-d]pyrimidine class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H14N4OC_{13}H_{14}N_4O with a molecular weight of approximately 246.28 g/mol. The structure features a morpholine ring and a thiophene moiety attached to a pyrrolo[3,4-d]pyrimidine core, which is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that pyrrolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds within this class have shown inhibition against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that derivatives of pyrrolo[3,4-d]pyrimidines could inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in cancer progression and metastasis. The structure-activity relationship (SAR) highlighted that modifications at specific positions on the pyrimidine ring could enhance potency while reducing cytotoxicity .

Antimalarial Activity

The compound has also been explored for its antimalarial potential. Research focused on inhibitors of Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs) revealed that certain pyrrolo[3,4-d]pyrimidines can effectively inhibit PfCDPK4 and PfCDPK1 with IC50 values in the low micromolar range (0.210–0.589 μM). These findings suggest that the compound may disrupt critical signaling pathways in malaria parasites .

The mechanism through which this compound exerts its effects involves interaction with specific protein targets within cells. Molecular docking studies have indicated that the compound can bind to active sites in kinases due to its structural conformation, facilitating inhibition of their activity .

Study 1: Anticancer Efficacy

In a study published in MDPI, researchers synthesized several derivatives of pyrrolo[3,4-d]pyrimidines and evaluated their anticancer activity against various human cancer cell lines. The results indicated that compounds with morpholine and thiophene substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The study concluded that these modifications are critical for improving therapeutic efficacy .

Study 2: Antimalarial Activity

A separate investigation assessed the antimalarial activity of pyrrolo[3,4-d]pyrimidines against Plasmodium falciparum. The study found that certain derivatives effectively inhibited parasite growth in vitro at concentrations as low as 20 μM. Notably, the presence of hydrophobic groups at specific positions was correlated with increased potency .

Data Tables

Activity Type Target IC50 (μM) Reference
AnticancerDipeptidyl Peptidase IV0.250
AntimalarialPfCDPK40.210
AntimalarialPfCDPK10.589

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step sequences, starting with functionalized pyrrolo[2,3-d]pyrimidine cores. For example, and describe the use of coupling reactions (e.g., amidation, alkylation) under anhydrous conditions (DMF, N-methylmorpholine) with activating agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). Key steps include:

  • Stepwise functionalization : Morpholine and thiophen-2-ylmethyl groups are introduced via nucleophilic substitution or coupling reactions .
  • Purification : Silica gel column chromatography (e.g., CHCl₃/CH₃OH gradients) and recrystallization (ethanol/water) are critical for isolating high-purity intermediates .
  • Yield optimization : Reaction temperature (40–80°C), stoichiometric ratios (e.g., 1:1.2 for amine coupling), and inert atmospheres (N₂) improve yields (63–95%) .

Q. How is structural integrity confirmed post-synthesis?

A combination of analytical techniques ensures structural fidelity:

  • 1H NMR : Specific shifts (e.g., δ 2.27 ppm for CH₃ groups in ) confirm substituent positions .
  • HPLC : Purity (>95%) is validated using reverse-phase columns (C18, acetonitrile/water gradients) .
  • Elemental analysis : Matches calculated C, H, N values (e.g., C20H18ClN5•0.23 H2O in ) .

Advanced Research Questions

Q. What methodologies assess binding affinity to target enzymes (e.g., kinases)?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka, kd) using immobilized kinase domains .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, Kd) by monitoring heat changes during ligand-enzyme interactions.
  • Crystallography : Resolves binding modes (e.g., hydrogen bonding with kinase active sites, as in ) .

Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?

Contradictions often arise from metabolic instability or poor bioavailability. Strategies include:

  • Metabolite profiling : LC-MS identifies degradation products (e.g., morpholine ring oxidation) .
  • Prodrug design : Modifying carboxamide groups to ester prodrugs (e.g., diethyl esters in ) enhances solubility .
  • In silico modeling : Quantum mechanical calculations ( ) predict metabolic hotspots to guide structural refinements .

Q. What computational approaches support derivative design for improved pharmacokinetics?

  • Quantum chemical path searches : Identify energetically favorable reaction pathways for derivative synthesis (e.g., morpholine ring substitutions) .
  • Molecular dynamics (MD) : Simulates ligand-receptor interactions to prioritize derivatives with stable binding poses .
  • ADMET prediction : Tools like SwissADME forecast absorption and toxicity, guiding the selection of derivatives with optimal logP and polar surface area .

Data Analysis and Optimization

Q. How are structure-activity relationships (SAR) systematically explored?

  • Regioisomer libraries : Synthesize analogs with varied substituents (e.g., thiophene vs. phenyl groups) and compare IC₅₀ values in kinase inhibition assays .
  • Free-Wilson analysis : Quantifies contributions of specific groups (e.g., morpholine’s role in solubility) to activity .

Q. What experimental controls are critical in biological activity assays?

  • Negative controls : Use parental cell lines or enzyme isoforms lacking target binding pockets.
  • Positive controls : Reference inhibitors (e.g., staurosporine for kinases) validate assay sensitivity .
  • Solvent controls : DMSO concentrations ≤0.1% prevent nonspecific effects .

Contradiction Management

Q. How to address conflicting cytotoxicity data across cell lines?

  • Mechanistic profiling : Compare transcriptomic responses (RNA-seq) in sensitive vs. resistant lines to identify off-target pathways.
  • Redox profiling : Measure ROS levels (e.g., via DCFDA assays) to assess if cytotoxicity is mediated by oxidative stress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.